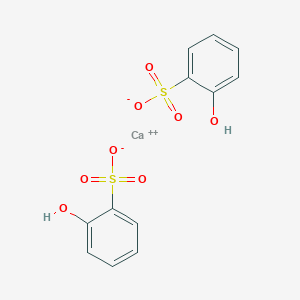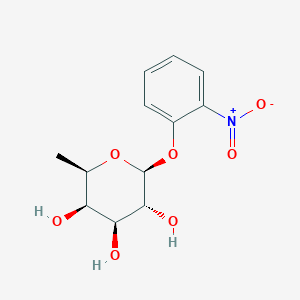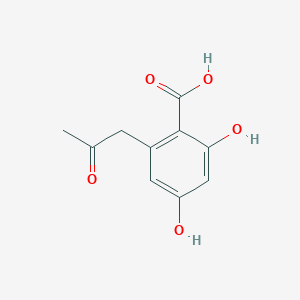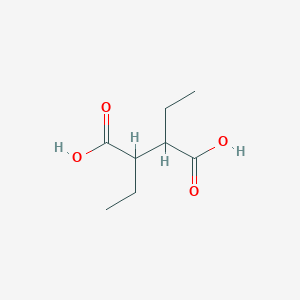
2-Methylhenicosane
Descripción general
Descripción
2-Methylhenicosane is a chemical compound with the molecular formula C22H46 . It has an average mass of 310.601 Da and a monoisotopic mass of 310.359955 Da .
Molecular Structure Analysis
The molecular structure of 2-Methylhenicosane consists of a long hydrocarbon chain with 22 carbon atoms, one of which is a methyl group . The molecule has 18 freely rotating bonds .Physical And Chemical Properties Analysis
2-Methylhenicosane has a density of 0.8±0.1 g/cm3, a boiling point of 351.9±5.0 °C at 760 mmHg, and a flash point of 130.9±10.8 °C . It has a molar refractivity of 103.9±0.3 cm3 and a molar volume of 392.1±3.0 cm3 . The compound has no H bond acceptors or donors .Aplicaciones Científicas De Investigación
Solar Energy Utilization in Degradation of 2-Chlorophenol by Immobilized Photosensitizers : This study examines the use of solar radiation for wastewater treatment, using sensitizers immobilized in silane gel. This could be relevant for environmental applications of 2-Methylhenicosane if it behaves similarly under solar radiation (Gryglik et al., 2004).
Analysis of Global Trends and Gaps for Studies about 2,4-D Herbicide Toxicity : This review provides insights into the specific characteristics of 2,4-D toxicity and mutagenicity, which may be relevant for understanding the environmental and health impacts of 2-Methylhenicosane if it shares similar properties (Zuanazzi et al., 2020).
Role of Basic Science in the Development of New Medicines : This paper discusses how studies of small molecules can lead to new therapeutic agents, suggesting potential medical applications for 2-Methylhenicosane if it has unique bioactive properties (Samuelsson, 2012).
A New Metabolomic Signature in Type-2 Diabetes Mellitus and Its Pathophysiology : This study identified a metabolic signature including glyoxylate in type-2 diabetes patients, indicating potential use of 2-Methylhenicosane in metabolic studies if it has relevant biochemical properties (Padberg et al., 2014).
Characterization of the Methylene 13C Chemical Shift Tensor in the Normal Alkane n-C20H42 : This research on the NMR chemical shifts in n-eicosane might offer insights into the structural analysis of 2-Methylhenicosane (Vanderhart, 1976).
Propiedades
IUPAC Name |
2-methylhenicosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2)3/h22H,4-21H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMPJOXNMWUULP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336027 | |
| Record name | Heneicosane, 2-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylhenicosane | |
CAS RN |
1560-82-3 | |
| Record name | Heneicosane, 2-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B74956.png)




![2H,5H-Pyrano[4,3-b]pyran-2,5-dione, 4,7-dimethyl-](/img/structure/B74968.png)



